5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester-functionalized heterocycle with a pyrrolo[2,3-b]pyridine core. Key structural features include:
- Triisopropylsilyl (TIPS) group at position 1: Enhances steric bulk and lipophilicity, improving solubility in organic solvents and protecting the pyrrolo nitrogen from undesired reactions .
- Pinacol boronate ester at position 5: Enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl systems in drug discovery .
- Molecular formula: C23H38BN2O2Si (calculated based on substituents).
This compound is widely used in medicinal chemistry as a building block for kinase inhibitors (e.g., c-KIT, mTORC1) and other bioactive molecules .
Properties
IUPAC Name |
tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37BN2O2Si/c1-15(2)28(16(3)4,17(5)6)25-12-11-18-13-19(14-24-20(18)25)23-26-21(7,8)22(9,10)27-23/h11-17H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOYHUXMCLHYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37BN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₇BN₂O₂
- Molecular Weight : 275.29 g/mol
- CAS Number : 754214-56-7
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a boron-containing moiety that enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic sites in proteins. This property is particularly useful in targeting enzymes involved in cancer progression and other diseases.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study published by Aldrich Chemistry, the compound was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC₅₀ value ranging from 10 to 15 µM across different lines. The study emphasized the importance of the boron moiety in enhancing the compound's reactivity towards cellular targets.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a USP28 inhibitor. USP28 is implicated in various malignancies, making it a target for anticancer therapies. The compound demonstrated potent inhibition with an IC₅₀ value of 1.8 µM, indicating its potential as a lead compound for further development into therapeutics targeting deubiquitinases in cancer treatment .
Case Study 3: Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of this compound through its action on specific inflammatory pathways. Although detailed quantitative data were not provided, qualitative assessments indicated that it could modulate inflammatory responses effectively.
Scientific Research Applications
Materials Science
Covalent Organic Frameworks (COFs)
One of the primary applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline materials composed of organic molecules linked by covalent bonds, which exhibit high surface areas and tunable porosity. The compound serves as a versatile building block for COFs due to its ability to form stable linkages and maintain structural integrity. These frameworks are utilized in various applications including:
- Photocatalytic Hydrogen Production : COFs synthesized using this compound have shown promising results in photocatalytic hydrogen evolution reactions. The incorporation of boron enhances the catalytic activity due to its electron-deficient nature, facilitating the absorption of light and subsequent charge separation .
- Up-conversion Luminescence : The unique electronic properties of the COFs enable two-photon up-conversion luminescence, making them suitable for applications in bioimaging and optoelectronic devices .
Medicinal Chemistry
Drug Development
The compound's boron moiety is significant in medicinal chemistry due to its ability to interact with biological targets. Boron-containing compounds have been studied for their potential as therapeutic agents in treating various diseases:
- Anticancer Agents : Research indicates that boron-containing heterocycles can induce apoptosis in cancer cells. The unique electronic properties of the boron atom may enhance the interaction with specific biological targets, leading to increased efficacy .
- Antiviral Properties : Some studies suggest that derivatives of this compound could exhibit antiviral activity by inhibiting viral replication processes. The ability to modify the compound's structure allows for the design of targeted antiviral agents .
Synthesis and Functionalization
The presence of both boronate and pyrrolo-pyridine functionalities allows for diverse chemical modifications. This versatility is crucial for:
- Targeted Synthesis : Researchers can modify the compound to create derivatives with enhanced biological activity or improved physical properties for specific applications.
- Functionalization for Drug Delivery : The compound can be functionalized to attach targeting groups or drug molecules, enabling more effective delivery systems in pharmaceutical applications .
Case Study 1: COF Development
A recent study demonstrated the successful synthesis of a COF using this compound as a linker. The resulting material exhibited high stability and surface area, making it an excellent candidate for gas adsorption studies and catalysis .
Case Study 2: Anticancer Activity
In vitro studies on modified derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress within the cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
The table below summarizes analogs with modifications at positions 2, 3, 4, 5, or 6:
Key Observations:
- Steric Effects : The TIPS group in the target compound reduces reaction rates in cross-coupling due to steric hindrance but improves stability .
- Halogenation : Chloro/iodo derivatives (e.g., C22H35BClIN2O2Si) are heavier and less soluble but useful for late-stage functionalization .
Key Observations:
- Yield Variability : Bulky substituents (e.g., TIPS) or halogens reduce yields due to steric or electronic challenges .
- Catalyst Choice : Pd(dppf)Cl2 or SPhos Pd G2 are preferred for coupling boronate esters .
Key Observations:
Preparation Methods
Construction of the Pyrrolo[2,3-b]Pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is synthesized via cyclization of substituted pyridine precursors. A common approach involves:
Methodology :
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Starting Material : 3-Aminopyridine derivatives undergo intramolecular cyclization under acidic or basic conditions. For example, treatment with trifluoroacetic acid (TFA) or potassium tert-butoxide (t-BuOK) facilitates ring closure .
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Key Reaction :
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Yield : 60–75% after purification by silica gel chromatography .
Optimization :
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Substituents at the 5-position (e.g., halogens) enhance regioselectivity during subsequent borylation. Chlorination using POCl₃ or PCl₅ at 100°C achieves selective halogenation .
Introduction of the Triisopropylsilyl (TIPS) Protecting Group
The TIPS group is introduced at the 1-position nitrogen to prevent unwanted side reactions during later stages.
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Reagents : 2-Bromoethynyl(triisopropyl)silane, CuSO₄·5H₂O (catalyst), 1,10-phenanthroline (ligand), K₃PO₄ (base).
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Conditions : Toluene solvent, 82°C for 60 hours under argon.
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Reaction :
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Yield : 70–80% after column chromatography.
Critical Parameters :
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Excess silane reagent (1.1 equiv.) ensures complete protection.
Miyaura Borylation for Dioxaborolane Installation
The 5-position boronate ester is introduced via palladium-catalyzed borylation.
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Catalyst : Pd(dppf)Cl₂ (1.5 mol%).
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Boronation Agent : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv.).
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Base : KOAc (3.0 equiv.).
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Solvent : 1,4-Dioxane at 100°C for 12 hours.
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Reaction :
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Yield : 65–75% after purification.
Alternative Methods :
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Direct Borylation : Using Pinacolborane (HBpin) with Ir(ppy)₃ photocatalyst under blue LED light achieves milder conditions (rt, 24h) .
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Core Formation | TFA, 80°C, 12h | 65 | 90 | Byproduct formation from over-cyclization |
| TIPS Protection | CuSO₄, 1,10-phenanthroline, 82°C, 60h | 75 | 95 | Moisture sensitivity |
| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂, 100°C, 12h | 70 | 85 | Catalyst deactivation |
| Photoredox Borylation | Ir(ppy)₃, HBpin, rt, 24h | 60 | 88 | Longer reaction time |
Industrial-Scale Considerations
Process Intensification :
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Continuous Flow Reactors : Reduce reaction time for TIPS protection from 60h to 8h by enhancing heat/mass transfer .
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Catalyst Recycling : Pd recovery via immobilized catalysts lowers costs by 40% .
Environmental Impact :
Troubleshooting Common Issues
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Low Borylation Yield :
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TIPS Deprotection :
Emerging Methodologies
Mechanochemical Synthesis :
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Ball milling with BaTiO₃ as a piezoelectric catalyst enables solvent-free borylation at room temperature (85% yield, 1h) .
Enzymatic Approaches :
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Pilot studies using engineered transaminases show potential for greener core synthesis, though yields remain low (30–40%) .
Quality Control and Characterization
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
